molecular formula C23H27FN4O2 B14800210 6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14800210
M. Wt: 414.5 g/mol
InChI Key: RAPZEAPATHNIPO-JTMLFISRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one is a deuterated analog of risperidone, a well-known antipsychotic medication. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing specific hydrogen atoms in the molecule. The incorporation of deuterium can influence the pharmacokinetic properties of the compound, potentially leading to improved stability and efficacy.

Preparation Methods

The synthesis of 6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one involves several steps. The starting materials typically include deuterated reagents to ensure the incorporation of deuterium atoms. The synthetic route may involve the following steps:

    Formation of the piperidine ring: This step involves the reaction of a suitable precursor with a deuterated reagent to form the piperidine ring.

    Introduction of the benzoxazole moiety: The benzoxazole ring is introduced through a nucleophilic substitution reaction, where a deuterated benzoxazole derivative reacts with the piperidine intermediate.

    Cyclization to form the pyrido[1,2-a]pyrimidin-4-one core: This step involves the cyclization of the intermediate to form the final pyrido[1,2-a]pyrimidin-4-one core structure.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, chloroform), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a reference standard in analytical chemistry to study the effects of deuterium incorporation on chemical stability and reactivity.

    Biology: In biological research, it is used to investigate the metabolic pathways and pharmacokinetics of deuterated drugs.

    Medicine: The compound is studied for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.

    Industry: In the pharmaceutical industry, it is used in the development of new drug formulations with improved stability and efficacy.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets in the brain. The compound primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. By blocking these receptors, it helps to modulate neurotransmitter activity, leading to its antipsychotic effects. The incorporation of deuterium may enhance the compound’s metabolic stability, reducing its rate of degradation and prolonging its therapeutic effects.

Comparison with Similar Compounds

6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one is unique due to the presence of deuterium atoms. Similar compounds include:

    Risperidone: The non-deuterated analog, widely used as an antipsychotic medication.

    Paliperidone: A metabolite of risperidone with similar pharmacological properties.

    Other deuterated analogs: Compounds with similar structures but different positions of deuterium incorporation.

The uniqueness of this compound lies in its potential for improved pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H27FN4O2

Molecular Weight

414.5 g/mol

IUPAC Name

6,7,8,9-tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i2D,3D,4D,10D

InChI Key

RAPZEAPATHNIPO-JTMLFISRSA-N

Isomeric SMILES

[2H]C1C(C(N2C(=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C)C1[2H])[2H])[2H]

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.